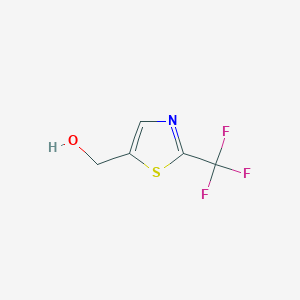

(2-(Trifluoromethyl)thiazol-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKBHQFTYWBAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569511 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-97-5 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Trifluoromethyl)thiazol-5-yl)methanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the heterocyclic compound (2-(Trifluoromethyl)thiazol-5-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Structure and Properties

This compound is a substituted thiazole derivative characterized by a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 5-position of the thiazole ring.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate |

| CAS Number | 131748-97-5 | 131748-96-4 |

| Molecular Formula | C5H4F3NOS | C7H6F3NO2S |

| Molecular Weight | 183.15 g/mol | 225.19 g/mol |

| Appearance | Not explicitly stated | Liquid |

| Purity | ≥ 95% | 97% |

| Storage Conditions | 2-8°C | Not specified |

| Density | Not available | 1.344 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.441 |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

Synthesis

A plausible synthetic route to obtain this compound involves the reduction of its corresponding ester, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. While a specific detailed protocol for this reduction was not found in the available literature, a general experimental workflow can be proposed based on standard chemical transformations.

DOT Diagram: Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: General Procedure for Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

This is a generalized protocol and would require optimization for specific laboratory conditions.

-

Dissolution: Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to the cooled solution. The choice of reducing agent and stoichiometry will depend on the desired reaction rate and selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the dropwise addition of water, followed by a solution of a mild acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Potential Biological Activities

The biological activities of this compound have not been extensively reported. However, the broader class of trifluoromethyl-substituted thiazole derivatives has attracted significant interest in medicinal chemistry due to their wide range of pharmacological properties.

Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of various thiazole derivatives against a range of cancer cell lines. The trifluoromethyl group is a common motif in many anticancer drugs, often enhancing metabolic stability and cell permeability. While no specific data exists for this compound, related compounds have shown inhibitory activity against cancer cell lines.[1][2]

Antimicrobial Properties: Thiazole-containing compounds are known to exhibit antibacterial and antifungal activities.[1] The incorporation of a trifluoromethyl group can modulate the antimicrobial spectrum and potency. Further investigation is warranted to determine if this compound possesses significant antimicrobial properties.

Signaling Pathways: At present, there is no direct evidence linking this compound to specific signaling pathways. Given the diverse biological roles of other thiazole derivatives, it is plausible that this compound could interact with various cellular targets, but this remains an area for future research.

DOT Diagram: General Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.

Conclusion

This compound is a fluorinated heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data on its physical properties and biological activities are currently limited, its structural similarity to other bioactive thiazole derivatives suggests that it may possess interesting pharmacological properties. The synthetic route via reduction of the corresponding ester provides a viable method for its preparation. Future research should focus on the comprehensive characterization of this compound and the exploration of its potential as a therapeutic agent.

References

Synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for (2-(Trifluoromethyl)thiazol-5-yl)methanol, a key building block in medicinal chemistry and drug development. The document details two core synthetic routes, starting from common laboratory reagents, and provides comprehensive experimental protocols for the key transformations. Quantitative data is summarized for comparative analysis, and logical workflows are visualized using reaction diagrams.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two principal routes, both originating from ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

-

Pathway A: Ester Reduction Route. This pathway involves the direct reduction of the intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.

-

Pathway B: Carboxylic Acid Reduction Route. This route proceeds through the hydrolysis of the ester intermediate to 2-(trifluoromethyl)thiazole-5-carboxylic acid, which is subsequently reduced to the target alcohol.

The selection between these pathways may depend on the availability of specific reducing agents, desired purity profile, and overall process scalability.

Quantitative Data Summary

The following table summarizes the typical yields and key reaction conditions for the synthesis of the pivotal intermediates in the preparation of this compound.

| Step | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide | Acetonitrile, Triethylamine | Reflux (ca. 76) | 1 | 90.6 | [1] |

| Hydrolysis to 2-(Trifluoromethyl)thiazole-5-carboxylic acid | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Sodium Hydroxide, Ethanol, Water, Hydrochloric Acid | 85 | 1.5 | 85 | [2] |

| Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (General Procedure) | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Lithium Aluminium Hydride, Diethyl Ether/THF | 0 to RT | - | High | [3][4] |

| Reduction of 2-(Trifluoromethyl)thiazole-5-carboxylic acid (General Procedure) | 2-(Trifluoromethyl)thiazole-5-carboxylic acid | Lithium Aluminium Hydride, Diethyl Ether/THF | 0 to RT | - | High | [3][5] |

Experimental Protocols

Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

This procedure details the formation of the thiazole ring from acyclic precursors.[1]

Materials:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 mol)

-

Thioacetamide (1.2 mol)

-

Triethylamine (1.3 mol)

-

Acetonitrile

Procedure:

-

To a solution of thioacetamide in acetonitrile, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate dropwise at room temperature. A slight exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Slowly add triethylamine to the mixture. The reaction temperature may rise.

-

Heat the reaction mixture to reflux (approximately 76-80°C) for 1 hour.

-

After cooling to room temperature, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with 10% HCl and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography to obtain ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.

Pathway A: Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to this compound

This protocol is adapted from general procedures for the reduction of esters with lithium aluminium hydride (LiAlH₄).[3][4]

Materials:

-

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1.0 mol)

-

Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 mol)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Water

-

10% Sulfuric Acid

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the flask again to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by distillation or column chromatography.

Pathway B: Synthesis and Reduction of 2-(Trifluoromethyl)thiazole-5-carboxylic acid

This two-step pathway involves the initial hydrolysis of the ester followed by reduction of the resulting carboxylic acid.

Step 1: Hydrolysis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate [2]

Materials:

-

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol)

-

Sodium Hydroxide (0.24 mol)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in ethanol.

-

Add a solution of sodium hydroxide in water to the ethanol solution.

-

Heat the mixture at 85°C for 1.5 hours.

-

Remove the ethanol by evaporation under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 1 with concentrated hydrochloric acid.

-

Filter the resulting solid precipitate, wash with water and dichloromethane.

-

Dry the solid in a vacuum oven to obtain 2-(trifluoromethyl)thiazole-5-carboxylic acid.

Step 2: Reduction of 2-(Trifluoromethyl)thiazole-5-carboxylic acid to this compound

This protocol is based on general procedures for the reduction of carboxylic acids with LiAlH₄.[3][5]

Materials:

-

2-(Trifluoromethyl)thiazole-5-carboxylic acid (1.0 mol)

-

Lithium Aluminium Hydride (LiAlH₄) (2.0-3.0 mol)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Water

-

10% Sulfuric Acid

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C.

-

Add the 2-(trifluoromethyl)thiazole-5-carboxylic acid portion-wise to the LiAlH₄ suspension. Vigorous gas evolution (hydrogen) will occur. Control the rate of addition to maintain a manageable reaction.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC. Gentle heating may be required.

-

Cool the reaction to 0°C and carefully quench the excess LiAlH₄ and the aluminum alkoxide complex by the sequential, slow addition of water, followed by 10% sulfuric acid.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to give the crude this compound.

-

Purify the product by distillation or column chromatography.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

References

- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 2. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [guidechem.com]

Technical Guide: Spectroscopic and Synthetic Profile of (2-(Trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a key building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural motifs, a trifluoromethyl group and a thiazole ring, are prevalent in many biologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the thiazole ring is a common scaffold in numerous pharmaceuticals. Although this compound is commercially available and has been cited as a reactant in patent literature, detailed experimental characterization data is scarce in the public domain. This guide aims to provide a foundational understanding of its expected spectroscopic properties and a reliable method for its synthesis and characterization.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, the following tables summarize the predicted data based on established spectroscopic principles and data from analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-4 (thiazole ring) |

| ~4.8 | s | 2H | -CH₂OH |

| ~2.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (q, JCF ≈ 38 Hz) | C-2 (thiazole ring) |

| ~145 | C-5 (thiazole ring) |

| ~130 | C-4 (thiazole ring) |

| ~120 (q, JCF ≈ 270 Hz) | -CF₃ |

| ~60 | -CH₂OH |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~-62 | -CF₃ |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1650-1550 | Medium | C=N stretch (thiazole ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragments (Electron Impact - EI)

| m/z | Predicted Fragment |

| 183 | [M]⁺ |

| 164 | [M - F]⁺ |

| 154 | [M - CH₂OH]⁺ |

| 114 | [M - CF₃]⁺ |

Proposed Experimental Protocols

Synthesis of this compound

The proposed synthesis involves the reduction of a corresponding thiazole-5-carboxylic acid or its ester, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

A plausible route involves the Hantzsch thiazole synthesis from ethyl 3-bromo-4,4,4-trifluoro-2-oxobutanoate and thioformamide.

-

Materials: Ethyl 3-bromo-4,4,4-trifluoro-2-oxobutanoate, thioformamide, ethanol, sodium bicarbonate.

-

Procedure:

-

Dissolve ethyl 3-bromo-4,4,4-trifluoro-2-oxobutanoate (1 eq) in ethanol.

-

Add thioformamide (1 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction to this compound

-

Materials: Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), anhydrous tetrahydrofuran (THF) or ethanol, diethyl ether, saturated ammonium chloride solution.

-

Procedure (using LAH):

-

To a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting solid through a pad of celite and wash with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

-

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) or an appropriate internal standard.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a KBr plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an ESI or EI source to confirm the molecular weight and elemental composition.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization Logic

Caption: Use of spectroscopy for structural verification.

Conclusion

While a complete experimental dataset for this compound is not currently in the public domain, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic data offers a reliable benchmark for researchers, and the proposed synthetic route is based on well-established chemical transformations. This information is intended to facilitate further research and application of this valuable fluorinated building block in drug discovery and materials science.

Physical and chemical properties of (2-(Trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests that this molecule may possess unique physicochemical and biological properties of interest in drug discovery and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential biological significance of this compound based on current scientific literature.

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively available in peer-reviewed literature. The following tables summarize its basic identifiers and predicted properties based on computational models.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 131748-97-5[1][2] |

| Molecular Formula | C5H4F3NOS |

| Molecular Weight | 183.15 g/mol |

| SMILES | OCC1=CN=C(S1)C(F)(F)F |

| InChI Key | Not readily available |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | Data not available | Likely a solid at room temperature based on analogous compounds. |

| Boiling Point | Data not available | |

| pKa (acidic) | Data not available | The hydroxyl proton is weakly acidic. |

| pKa (basic) | Data not available | The thiazole nitrogen is weakly basic. |

| LogP | Data not available | The trifluoromethyl group increases lipophilicity. |

| Solubility | Data not available | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |

| Storage | 2-8°C | Recommended for maintaining chemical stability. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted thiazoles, particularly the Hantzsch thiazole synthesis, followed by reduction of a carboxylic acid or ester. A proposed synthetic workflow is outlined below.

Caption: A proposed two-step synthetic workflow for this compound.

Proposed Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

This step is a variation of the Hantzsch thiazole synthesis.

-

To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or dioxane, add thioacetamide (1 equivalent).

-

The reaction mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.

Step 2: Reduction to this compound

This step involves the reduction of the ester to a primary alcohol.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

-

The solution is cooled to 0°C in an ice bath.

-

A reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2 equivalents), is added portion-wise with careful temperature control.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC indicates the complete consumption of the starting material.

-

The reaction is quenched by the sequential and careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude this compound can be further purified by column chromatography if necessary.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing trifluoromethyl group, the electron-rich thiazole ring, and the reactive hydroxymethyl group.

-

Thiazole Ring: The trifluoromethyl group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and makes the C2 proton less acidic compared to unsubstituted thiazoles. Nucleophilic aromatic substitution may be possible under forcing conditions.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution.

Caption: A diagram illustrating the potential chemical reactivity of the molecule.

Potential Biological Activity and Applications

While there is no specific biological activity reported for this compound, the thiazole and trifluoromethyl moieties are present in numerous bioactive compounds.

-

Anticancer: Many thiazole derivatives have been investigated for their anticancer properties. For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[3]

-

Antimicrobial and Antifungal: Thiazole derivatives are known to exhibit a broad range of antimicrobial and antifungal activities.[4]

-

Agrochemicals: Thiazoles are also found in some fungicides and insecticides.[4]

-

Drug Development Intermediate: Given its functional groups, this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The trifluoromethyl group can improve the pharmacological profile of lead compounds.

Researchers investigating new therapeutic agents, particularly in the areas of oncology and infectious diseases, may find this compound to be a valuable starting point or scaffold for chemical library synthesis. The introduction of this moiety into known bioactive molecules could lead to the development of novel drug candidates with improved efficacy and pharmacokinetic properties.

References

(2-(Trifluoromethyl)thiazol-5-yl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)thiazol-5-yl)methanol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, synthesis, potential biological activities, and relevant experimental workflows.

Chemical Identifiers and Properties

This compound is a specialty chemical building block. Its key identifiers and physicochemical properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 131748-97-5 | [1][2][3] |

| IUPAC Name | (2-(Trifluoromethyl)-1,3-thiazol-5-yl)methanol | N/A |

| Molecular Formula | C₅H₄F₃NOS | [2] |

| Molecular Weight | 183.15 g/mol | [2] |

| Canonical SMILES | C1=C(N=C(S1)C(F)(F)F)CO | N/A |

| Purity | Typically available at ≥97% | [1][2] |

Synthesis Methodology

Synthesis of the Precursor: Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

The synthesis of the key intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, is a crucial first step. This is generally achieved through a Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from related syntheses):

-

Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: Ethyl 4,4,4-trifluoroacetoacetate is reacted with a chlorinating agent, such as sulfuryl chloride, to yield ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

-

Cyclization with Thioamide: The resulting α-haloketone is then reacted with trifluoroacetamide in a suitable solvent, such as ethanol. The mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring, yielding ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.

Reduction to this compound

The final step is the reduction of the ester group of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to the primary alcohol. Strong reducing agents are required for this transformation.

Experimental Protocol (Proposed, based on general ester reductions):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is prepared in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Addition of Reducing Agent: The solution is cooled to 0°C in an ice bath. A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), is added portion-wise with careful stirring.[4] Lithium borohydride is a stronger reducing agent than sodium borohydride and is capable of reducing esters to alcohols.[4]

-

Reaction Monitoring: The reaction is allowed to stir at 0°C and may be gradually warmed to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0°C to decompose the excess reducing agent and any aluminum salts.

-

Work-up and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[5] The incorporation of a trifluoromethyl group can often enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Antifungal Activity

Trifluoromethyl-containing thiazole derivatives have shown promise as antifungal agents. The proposed mechanism of action for many azole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.[6] While specific studies on this compound are limited, related structures have demonstrated significant antifungal properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One common pathway is the intrinsic apoptosis pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[7][8] Several novel thiazole derivatives have exhibited potent cytotoxic activity against various cancer cell lines with low IC₅₀ values.[8][9]

Experimental Workflows and Signaling Pathways

General Synthetic and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its derivatives.

Caption: Synthetic and screening workflow for this compound.

Proposed Pro-Apoptotic Signaling Pathway

Based on the known activity of related thiazole derivatives, the following diagram illustrates a potential signaling pathway for the induction of apoptosis in cancer cells.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the searched literature, expected characteristic signals are described below based on its structure.

-

¹H NMR: Expected signals would include a singlet for the thiazole ring proton, a singlet for the methylene protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton, and potentially complex coupling patterns if other protons are present.

-

¹³C NMR: Carbon signals for the trifluoromethyl group, the thiazole ring carbons, and the methylene carbon of the hydroxymethyl group would be expected. The carbon of the CF₃ group would likely appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.15 g/mol ).

Researchers are advised to acquire and interpret their own spectroscopic data for confirmation of structure and purity.

References

- 1. CAS: 131748-97-5 | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. startbioscience.com.br [startbioscience.com.br]

- 4. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

In-Depth Technical Guide: Solubility and Stability of (2-(Trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)thiazol-5-yl)methanol, with the CAS Number 131748-97-5, is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the thiazole scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the solubility and stability of this molecule is paramount for its advancement in the drug development pipeline, from early-stage screening to formulation.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes predicted physicochemical properties, detailed experimental protocols for determining aqueous and solvent solubility, and a guide to assessing its stability under various stress conditions as mandated by ICH guidelines.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes key physicochemical properties predicted using computational models. These values are intended to guide experimental design.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₅H₄F₃NOS | - |

| Molecular Weight | 183.15 g/mol | - |

| LogP (Octanol/Water) | 1.25 | ALOGPS |

| Aqueous Solubility (logS) | -1.78 | ALOGPS |

| Aqueous Solubility | 16.6 mg/mL | ALOGPS |

| pKa (most acidic) | 13.03 (alcohol) | ChemAxon |

| pKa (most basic) | -0.83 (thiazole N) | ChemAxon |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail protocols for determining the solubility of this compound.

Predicted Solubility

Computational models predict this compound to be moderately soluble in water. The trifluoromethyl group generally increases lipophilicity, which might decrease aqueous solubility compared to its non-fluorinated analog. However, the presence of the hydroxyl and thiazole nitrogen moieties provides hydrogen bonding capabilities that can aid solvation in polar solvents.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound in a given solvent system.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 37 | Experimental Data | Experimental Data |

| 0.1 N HCl | 37 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1 N HCl.

-

Incubate at 60 °C for up to 24 hours.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with 1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 1 N NaOH.

-

Incubate at 60 °C for up to 24 hours.

-

Withdraw samples at various time points.

-

Neutralize the samples with 1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3-30% H₂O₂.

-

Keep at room temperature for up to 24 hours.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60 °C) for an extended period (e.g., 7 days).

-

Analyze samples at appropriate intervals.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored in the dark under the same conditions.

-

Analysis: All samples should be analyzed by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. A PDA detector can be used to check for peak purity, and an MS detector can help in the identification of degradation products.

Data Presentation:

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products (Area %) | Observations |

| 1 N HCl, 60 °C | 0 | 100 | - | - |

| 2 | Data | Data | e.g., New peak at RT X.X min | |

| 8 | Data | Data | ||

| 24 | Data | Data | ||

| 1 N NaOH, 60 °C | 0 | 100 | - | - |

| 2 | Data | Data | ||

| 8 | Data | Data | ||

| 24 | Data | Data | ||

| 3% H₂O₂, RT | 0 | 100 | - | - |

| 2 | Data | Data | ||

| 8 | Data | Data | ||

| 24 | Data | Data | ||

| 60 °C (Solid) | 7 days | Data | Data | |

| Photostability | ICH Q1B | Data | Data |

Logical Workflow for Stability Assessment

Caption: Forced Degradation Study Workflow.

Signaling Pathways and Biological Context

There is currently no specific information in the public domain linking this compound to any particular signaling pathway. However, the thiazole ring is a common scaffold in many biologically active compounds. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and receptor binding affinity. Therefore, this compound could be a valuable building block for developing inhibitors or modulators of various enzymes or receptors, depending on further derivatization.

Conclusion

This technical guide outlines the essential considerations for evaluating the solubility and stability of this compound. While experimental data is sparse, the provided protocols offer a robust framework for generating the necessary data to support drug discovery and development activities. The predicted moderate aqueous solubility and the potential for degradation under harsh hydrolytic and oxidative conditions highlight the importance of thorough experimental characterization. The methodologies described herein will enable researchers to build a comprehensive physicochemical profile of this promising fluorinated building block.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Trifluoromethylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl group into the thiazole scaffold has emerged as a promising strategy in medicinal chemistry, yielding a diverse array of derivatives with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylthiazole derivatives, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the underlying molecular pathways. The unique physicochemical properties conferred by the trifluoromethyl moiety, such as increased lipophilicity and metabolic stability, often translate into enhanced biological efficacy and an improved pharmacokinetic profile, making these compounds attractive candidates for drug discovery and development.

Anticancer Activity

Trifluoromethylthiazole derivatives have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity Metric | Value | Citation(s) |

| Thiazolo[4,5-d]pyrimidines | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32, A375), Breast (MCF-7), Prostate (DU145) | IC50 | 24.4 µM (C32), 25.4 µM (A375) | [1] |

| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | Compound 8c | Prostate Cancer (PC-3) | logGI50 | -7.10 | [3] |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas | Compound 9c | CNS Cancer (SNB-75) | logGI50 | -5.84 | [4] |

| Trifluoromethylated Arylidene-hydrazinyl-thiazoles | Compounds 4m, 4n, 4r | Pancreatic (BxPC-3), Leukemia (MOLT-4), Breast (MCF-7) | % Cell Survival (at 10 µM) | 23.85–26.45% (BxPC-3), 30.08–33.30% (MOLT-4), 44.40–47.63% (MCF-7) | [5] |

| Thiazole Derivatives | Compound 3b | Leukemia (HL-60) | IC50 (PI3Kα) | 0.086 ± 0.005 µM | [6] |

| Thiazole Derivatives | Compound 3b | Leukemia (HL-60) | IC50 (mTOR) | 0.221 ± 0.014 µM | [6] |

Signaling Pathways in Anticancer Activity

A significant number of trifluoromethylthiazole derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to cell cycle arrest and apoptosis.[6][7]

Furthermore, many of these compounds have been shown to induce apoptosis , or programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often achieved through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Trifluoromethylthiazole derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial Activity

The trifluoromethylthiazole scaffold is also a key feature in a number of compounds exhibiting potent antimicrobial properties against a spectrum of bacteria and fungi. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the thiazole ring, potentially enhancing interactions with microbial targets.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Specific Derivative(s) | Microorganism(s) | Activity Metric | Value (µg/mL) | Citation(s) |

| 4-Trifluoromethyl bithiazoles | Compound 8e | S. pyogenes, S. aureus | MIC | 4, 16 | [8][11] |

| 4-Trifluoromethyl bithiazoles | Compound 8j | E. faecalis, S. pyogenes | MIC | 8-16 (bactericidal) | [8][11] |

| 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides | Compound 1 | Phytophthora infestans (tomato late blight) | % Control | 90% at 375 g ai/ha | [11] |

| 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides | Compound 2H | Potato leafhopper | % Control | 100% at 600 g ai/ha | [11] |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Chloro and bromo derivatives | Gram-positive strains | MIC | as low as 3.12 | [12] |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Trifluoromethyl-substituted derivative | MRSA | MIC | as low as 3.12 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trifluoromethylthiazole derivative (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Multichannel pipette

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).

-

Compound Dilution: Prepare a serial two-fold dilution of the trifluoromethylthiazole derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity

Several trifluoromethylthiazole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[6][13]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | Specific Derivative(s) | Assay | Activity Metric | Value | Citation(s) |

| 5-Trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives | 3-Trifluoromethylpyrazoles (4) | Carrageenan-induced rat paw edema | % Inhibition | 62-76% | [13] |

| Trifluoro-icaritin | - | CFA-induced inflammatory pain in rats | - | Alleviates pain through α7nAChR-mediated suppression of HMGB1/NF-κB signaling | [6] |

| Trifluoromethyl–pyrazole–carboxamide derivatives | Compound 3g | COX-2 Inhibition | IC50 | 2.65 µM | [14] |

Signaling Pathway in Anti-inflammatory Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Trifluoromethylthiazole derivative (formulated for oral or intraperitoneal administration)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the trifluoromethylthiazole derivative or the reference drug to the respective groups at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The vehicle control group receives the vehicle only.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness of each animal using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, trifluoromethylthiazole derivatives have shown promise in other biological applications, including as enzyme inhibitors and antiviral agents.

Quantitative Data Summary: Other Activities

| Compound Class | Specific Derivative(s) | Biological Activity | Target/Assay | Activity Metric | Value | Citation(s) |

| Fluorophenyl-based thiazoles | Compound 3h | Antidiabetic | α-amylase inhibition | IC50 | 5.14 ± 0.03 µM | [15] |

| Fluorophenyl-based thiazoles | Compound 3i | Antiglycation | - | IC50 | 0.393 ± 0.002 mg/mL | [15] |

| 2-Trifluoromethylthiazole-5-carboxamides | Compound 29 | Antiviral | HIV-1 (wild-type) | EC50 | 0.18 - 0.25 µM | [16] |

| Trifluoromethylthiolane derivatives | 2-hydroxy-2-trifluoromethylthiolane | Antiviral | Herpes simplex virus type 1 (HSV-1) | - | Significantly inhibited virus reproduction | [17] |

| 1,2,4-Triazole derivatives | Compound 12 | Anthelmintic | Rhabditis sp. | LC50 | 2.475 ± 0.283 µg/µL | [18] |

| N-(2,2,2)-trifluoroethylpyrazole derivatives | Compound 11a | Herbicidal | Pre-emergence against various weeds | - | Good activity at 150 g a.i./ha | [19][20] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of trifluoromethylthiazole derivatives against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer optimized for the enzyme's activity

-

Trifluoromethylthiazole derivative

-

96-well plate

-

Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the trifluoromethylthiazole derivative. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The trifluoromethylthiazole core represents a privileged scaffold in modern drug discovery, giving rise to a multitude of derivatives with a broad spectrum of biological activities. The data and protocols presented in this technical guide underscore the significant potential of these compounds in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the promise of trifluoromethylthiazole derivatives into clinical applications.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. Inhibitor Screening and Design [creative-enzymes.com]

- 3. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoro-icaritin alleviates chronic inflammatory pain through α7nAChR-mediated suppression of HMGB1/NF-κB signaling in the spinal cord of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of (2-(Trifluoromethyl)thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the current absence of specific experimental and computational studies on this molecule, this document serves as a predictive guide, outlining established theoretical protocols and expected quantum chemical properties based on studies of analogous thiazole derivatives.

Introduction

This compound (C₅H₄F₃NOS) is a functionalized thiazole derivative. The thiazole ring is a common scaffold in pharmacologically active compounds, and the trifluoromethyl group is known to significantly modulate physicochemical properties such as metabolic stability and lipophilicity. Understanding the structural, electronic, and spectroscopic characteristics of this molecule at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide details a proposed computational methodology for achieving this understanding.

Proposed Computational Methodology

Based on extensive quantum chemical studies of similar thiazole derivatives, Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost.[1][2][3] The following protocol is proposed for a thorough in-silico investigation.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometric Optimization and Vibrational Frequencies

The initial molecular geometry of this compound should be optimized in the gas phase. The B3LYP functional with the 6-311G(d,p) basis set is a widely used and reliable combination for this class of molecules.[1][3] A subsequent frequency calculation at the same level of theory is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR).

Electronic Properties

Following geometric optimization, a series of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These calculations provide insights into the molecule's reactivity, charge distribution, and polarity.

Spectroscopic Simulations

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated from the optimized geometry and corresponding calculations. These predicted spectra can be invaluable for interpreting future experimental data.

A visual representation of the proposed computational workflow is provided below.

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on the proposed computational protocol. These values are predictive and await experimental verification.

Predicted Geometric Parameters

The molecular structure of this compound is depicted below, with key atoms labeled for reference in the subsequent table of predicted bond lengths and angles.

References

The Trifluoromethyl Group: A Cornerstone in Modern Heterocyclic Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a paramount strategy in modern medicinal chemistry. This powerful combination gives rise to molecules with enhanced pharmacological profiles, contributing significantly to the discovery and development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and background of trifluoromethyl-containing heterocycles, with a focus on their applications in drug development.

The Privileged Role of the Trifluoromethyl Group

The trifluoromethyl group is prized in drug design for its unique electronic and steric properties that can dramatically influence a molecule's behavior in biological systems.[1] Its high electronegativity alters the acidity and basicity of neighboring functional groups, thereby modulating interactions with biological targets. Furthermore, the CF3 group enhances lipophilicity, which can improve a molecule's ability to cross cell membranes, leading to better oral bioavailability and distribution within the body. A crucial advantage is its metabolic stability; the carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to enzymatic degradation and often resulting in a longer drug half-life.[2]

Synthetic Strategies for Trifluoromethyl-Containing Heterocycles

The synthesis of trifluoromethyl-containing heterocycles has evolved significantly, with numerous methods developed to introduce the CF3 moiety into or build the heterocyclic ring around a CF3-containing synthon. These strategies can be broadly categorized into two main approaches:

-

Direct Trifluoromethylation: This involves the introduction of a CF3 group directly onto a pre-formed heterocyclic ring. Recent advancements have led to the development of methods using benchtop-stable trifluoromethyl radical sources, which are functional for a wide range of both electron-rich and electron-deficient heteroaromatic systems and exhibit high functional group tolerance.[3][4] Photoredox catalysis has also emerged as a powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes.[5]

-

Building Block Approach: This strategy utilizes precursors already containing the trifluoromethyl group. These building blocks, such as trifluoromethyl-β-dicarbonyls, trifluoromethylnitrones, and β-trifluoromethylated acrylates, are then used in cyclization reactions to construct the desired heterocyclic core.[6] This approach often provides excellent control over regioselectivity.

A general workflow for the synthesis of trifluoromethyl-containing heterocycles is depicted below:

Key Trifluoromethyl-Containing Heterocyclic Drugs

The impact of trifluoromethylated heterocycles is evident in the number of FDA-approved drugs that incorporate this structural motif. Below are a few prominent examples with a summary of their biological activity.

| Drug | Heterocyclic Core | Target | Therapeutic Area | IC50 |

| Celecoxib | Pyrazole | COX-2 | Anti-inflammatory | 0.04 µM (COX-2) |

| Fluoxetine | - | Serotonin Reuptake Transporter | Antidepressant | - |

| Sitagliptin | Triazolopiperazine | DPP-4 | Antidiabetic | 26 nM |

| Selinexor | 1,2,4-Triazole | XPO1 | Oncology | < 0.5 µM |

Experimental Protocols for Key Syntheses

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. The following sections provide protocols for the synthesis of key trifluoromethyl-containing heterocycles and drugs.

Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (A Key Intermediate for Celecoxib)

This procedure describes the Claisen condensation to form a key building block for the synthesis of Celecoxib.

Procedure:

-

To a solution of p-methylacetophenone (40 g) in toluene (400 ml), add sodium hydride (25 g) while stirring at 20-25°C.

-

Simultaneously, add ethyl trifluoroacetate (50 g) dropwise.

-

After the addition is complete, maintain the reaction mixture at 40-45°C for 5 hours.

-

Cool the mixture to 30°C and add 15% hydrochloric acid (120 ml) dropwise.

-

Allow the layers to separate and evaporate the organic layer to dryness under reduced pressure.

-

Add petroleum ether (200 ml) to the residue to crystallize the product, yielding 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (62.3 g, 91% yield).[7]

Synthesis of Celecoxib

This protocol outlines the cyclization reaction to form the pyrazole ring of Celecoxib.

Procedure:

-

A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g) in ethyl acetate (50 ml) and water (50 ml) is heated at 75-80°C and stirred for 5 hours.[3]

-

The reaction mixture is then cooled to 0-5°C and stirred for 1 hour.[3]

-

The separated solid is filtered, washed with water (150 ml), and dried to yield Celecoxib.[3]

Synthesis of a Precursor to Fluoxetine

This procedure describes the synthesis of (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, a direct precursor to Fluoxetine.

Procedure:

-

Reduction of 3-dimethylaminopropiophenone: In a first step, 3-dimethylaminopropiophenone is reduced with sodium borohydride to form (±)-3-dimethylamino-1-phenylpropanol.[8]

-

Coupling Reaction: In a second step, potassium t-butoxide is used to couple (±)-3-dimethylamino-1-phenylpropanol with p-chlorotrifluoromethylbenzene to form the N-methylated precursor, which is then isolated as its oxalate salt.[8]

Synthesis of Sitagliptin Phosphate Monohydrate

This protocol details the final amide coupling step in the synthesis of Sitagliptin.

Procedure:

-

To a solution of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid (1 g, 3.0 mmol) in DCM (10 mL), add EDCI (0.69 g, 3.6 mmol), HOBT (0.49 g, 3.6 mmol), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine (0.58 g, 3.0 mmol), and DIPEA (0.39 g, 3.0 mmol) successively.[9]

-

Stir the reaction mixture for 12 hours at room temperature.[9]

-

Add H2O (10 mL) and ethyl acetate (20 mL) to the reaction mixture.[9]

-

Wash the organic phase with saturated aqueous NaHCO3 solution (5 mL), aqueous HCl solution (5 mL, 1N), and brine (5 mL), and then dry over anhydrous Na2SO4.[9]

-

The final product is obtained after further purification.

Conclusion

Trifluoromethyl-containing heterocycles represent a privileged class of compounds in drug discovery, offering a unique combination of properties that can lead to enhanced therapeutic agents. The continued development of novel and efficient synthetic methodologies for their preparation is crucial for expanding the accessible chemical space and accelerating the discovery of next-generation medicines. This guide provides a foundational understanding of the synthesis and importance of these remarkable molecules, serving as a valuable resource for professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [mdpi.com]

Thermochemical Properties of Substituted Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted thiazole compounds, which are of significant interest in medicinal chemistry and materials science. Understanding these properties is crucial for predicting the stability, reactivity, and behavior of these compounds in various applications, including drug design and synthesis. This document outlines the key experimental and computational methodologies used to determine these properties, presents available quantitative data in a structured format, and illustrates the logical workflow for their analysis.

Introduction to the Thermochemical Significance of Thiazoles

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a fundamental scaffold in numerous pharmaceuticals and biologically active molecules. The substitution on the thiazole ring significantly influences its electronic and steric properties, which in turn dictates its chemical reactivity and biological interactions. The thermochemical properties, such as enthalpy of formation, Gibbs free energy, and entropy, provide a quantitative measure of the energetic landscape of these molecules. This data is invaluable for:

-

Predicting Reaction Feasibility and Spontaneity: Understanding the energy changes associated with chemical transformations involving thiazole derivatives.

-

Assessing Molecular Stability: Determining the intrinsic stability of different substituted thiazoles, which is critical for drug development and material science.

-

Optimizing Synthesis Pathways: Designing more efficient and energetically favorable synthetic routes.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating thermochemical properties with biological activity to guide the design of more potent compounds.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties for substituted thiazole compounds relies on precise calorimetric techniques. The following are the primary methods employed: